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2-Epi-5-epi-valiolone -

2-Epi-5-epi-valiolone

Catalog Number: EVT-1597180
CAS Number:
Molecular Formula: C7H12O6
Molecular Weight: 192.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-epi-5-epi-valiolone is a member of the class of cyclitols that is valiolone in which the stererocentres at positions 2 and 5 have been inverted. It has a role as a bacterial metabolite. It is a cyclitol and an alicyclic ketone.
Overview

2-Epi-5-epi-valiolone is a significant compound in the biosynthesis of various aminocyclitols, particularly as a precursor in the production of antibiotics such as acarbose and validamycin A. This compound is derived from sedoheptulose 7-phosphate, a C7 sugar phosphate, and plays a crucial role in the metabolic pathways associated with these biologically active substances.

Source

2-Epi-5-epi-valiolone is synthesized through enzymatic processes in certain bacteria, notably Actinoplanes species. It is produced as part of the metabolic pathways leading to the formation of complex carbohydrates and is integral to the biosynthesis of several important antibiotics .

Classification

This compound belongs to the class of cyclitols, which are cyclic polyols formed from sugars. Specifically, it is classified as a derivative of valiolone, which itself is a cyclitol known for its biological activities. The stereochemistry of 2-epi-5-epi-valiolone indicates that it is an epimer of 5-epi-valiolone, differing at one stereogenic center.

Synthesis Analysis

Methods

The synthesis of 2-epi-5-epi-valiolone typically involves enzymatic reactions catalyzed by specific enzymes encoded within the biosynthetic gene clusters of producing organisms.

  1. Epimerization: The initial step involves the epimerization at C-2 of 5-epi-valiolone to yield 2-epi-5-epi-valiolone.
  2. Dehydration: Following epimerization, dehydration occurs between C-5 and C-6 to form valienone, another important compound in this metabolic pathway .

Technical Details

The synthesis can be achieved through:

  • Biochemical methods: Utilizing enzymes such as AcbC for cyclization and AcbO for subsequent modifications.
  • Chemical synthesis: Laboratory methods may also be employed to create isotopically labeled versions for research purposes .
Molecular Structure Analysis

Structure

The molecular structure of 2-epi-5-epi-valiolone features a cyclohexane ring with several hydroxyl groups that contribute to its reactivity and biological activity. The stereochemistry is crucial for its function as it influences the interaction with biological targets.

Data

The molecular formula for 2-epi-5-epi-valiolone is C7H14O6C_7H_{14}O_6, and its molar mass is approximately 178.18 g/mol. The compound exhibits specific optical activity due to its chiral centers.

Chemical Reactions Analysis

Reactions

2-Epi-5-epi-valiolone participates in various biochemical reactions:

  1. Dehydration: Converts to valienone under specific conditions.
  2. Phosphorylation: Can undergo phosphorylation to form 2-epi-5-epi-valiolone 7-phosphate, which is an important intermediate in antibiotic biosynthesis .

Technical Details

The reactions are typically catalyzed by enzymes that facilitate the transformation without requiring harsh chemical conditions, making them suitable for biosynthetic applications.

Mechanism of Action

Process

The mechanism by which 2-epi-5-epi-valiolone functions involves its role as a precursor in biosynthetic pathways. It serves as a substrate for enzymes that modify its structure into more complex molecules, such as acarbose, which inhibits alpha-glucosidases—important enzymes in carbohydrate metabolism.

Data

Research indicates that the modification steps involving 2-epi-5-epi-valiolone are critical for the production of bioactive compounds that have therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

2-Epi-5-epi-valiolone is typically a white crystalline solid at room temperature. Its solubility in water is high due to the presence of multiple hydroxyl groups.

Chemical Properties

The compound exhibits:

  • Stability: Relatively stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with oxidizing agents and can undergo further modifications through enzymatic or chemical means.

Relevant data regarding melting point and boiling point are not extensively documented but can be inferred based on similar compounds within its class.

Applications

Scientific Uses

2-Epi-5-epi-valiolone has significant applications in:

  1. Antibiotic Production: It is a key intermediate in the biosynthesis of acarbose and validamycin A, both of which are used clinically as alpha-glucosidase inhibitors.
  2. Biochemical Research: Used in studies exploring carbohydrate metabolism and enzyme mechanisms due to its role as a precursor in various biosynthetic pathways .
Biosynthetic Pathways of 2-Epi-5-epi-Valiolone

Enzymatic Synthesis via 2-Epi-5-epi-Valiolone Synthase (EEVS)

Substrate Specificity: Role of Sedoheptulose 7-Phosphate

EEVS (EC 4.2.3.154) exclusively utilizes sedoheptulose 7-phosphate (SH7P), a seven-carbon ketose sugar phosphate intermediate from the pentose phosphate pathway, as its physiological substrate. This specificity arises from precise stereochemical constraints within the enzyme's active site, which accommodates SH7P's linear chain configuration and phosphate group orientation. SH7P binding induces conformational changes that position the C5 hydroxyl group optimally for NAD⁺-mediated oxidation, the initial step in cyclization. The enzyme exhibits negligible activity toward structurally related sugars (e.g., glucose 6-phosphate or sedoheptulose monophosphate isomers), underscoring its stringent substrate recognition [1] [7]. This specificity establishes EEVS as the gateway enzyme for diverse C7N-aminocyclitol natural products and sunscreen compounds across biological kingdoms.

Catalytic Mechanism: Multi-Step Dehydrogenation, Elimination, and Cyclization

EEVS catalyzes a complex five-step transformation of SH7P into 2-epi-5-epi-valiolone through a sequence requiring precise spatial control within the active site pocket [1] [4]. The mechanism proceeds as follows:

  • Dehydrogenation: NAD⁺ abstracts a hydride from the C5 hydroxyl of SH7P, generating a transient C5 ketone intermediate (5-dehydro-sedoheptulose 7-phosphate).
  • Phosphate Elimination: The enzyme facilitates β-elimination of the C7 phosphate group, yielding an enol intermediate.
  • Reduction: NADH (formed in step 1) reduces the C5 ketone back to an alcohol, forming an acyclic diol.
  • Ring Opening & Rotation: The linear chain undergoes conformational reorganization, involving ring opening and rotation around the C5–C6 bond, to position reactive groups for cyclization.
  • Aldol Cyclization: An intramolecular aldol condensation occurs between the C1 carbonyl and the C6 carbanion, forming the characteristic six-membered carbocyclic ring with the 2-epi-5-epi stereochemistry characteristic of the product [1] [4].

Table 1: Catalytic Steps of EEVS Converting SH7P to 2-epi-5-epi-Valiolone

StepReaction TypeKey IntermediateCofactor Involvement
1Dehydrogenation (Oxidation)5-Dehydro-sedoheptulose 7-phosphateNAD⁺ → NADH
2Phosphate EliminationEnol IntermediateMetal ion stabilization
3ReductionAcyclic Diol IntermediateNADH → NAD⁺
4Ring Opening / RotationLinear Chain ConformerN/A
5Intramolecular Aldol2-epi-5-epi-ValioloneAcid/Base catalysis (residues)

This conserved mechanism highlights EEVS's membership in the sugar phosphate cyclase (SPC) superfamily, sharing the core dehydrogenation-reduction and aldol steps with enzymes like DHQS and DOIS, despite differing substrates and products [1] [4].

Cofactor Requirements: NAD⁺ and Divalent Metal Ions (Zn²⁺/Co²⁺)

EEVS is absolutely dependent on two essential cofactors for activity:

  • NAD⁺/NADH: Functions as a redox shuttle. NAD⁺ is required for the initial oxidation at C5 (Step 1), and the resulting NADH is utilized in the subsequent reduction step (Step 3). NAD⁺ binding occurs in the N-terminal Rossmann-fold domain, with conserved aspartate residues (e.g., Asp side chains in Streptomyces hygroscopicus ValA) forming critical hydrogen bonds with the adenine ribose and nicotinamide moiety [4] [7].
  • Divalent Metal Ions (Zn²⁺ or Co²⁺): Primarily Zn²⁺ in vivo, though Co²⁺ can often substitute in vitro. The metal ion, coordinated by conserved histidine, glutamate, and aspartate residues within the C-terminal domain, plays a crucial role in:
  • Stabilizing the enolate intermediates generated during dehydrogenation and elimination.
  • Electrostatic stabilization of the phosphate group of SH7P during binding and elimination.
  • Positioning the substrate correctly within the active site cleft between the N-terminal and C-terminal domains [4] [7] [8].

Crystal structures of EEVS (e.g., ValA from S. hygroscopicus) and the closely related DDGS consistently show the NAD⁺ and metal ion bound at the interface of the two domains, forming the core of the catalytic machinery [4] [7].

Evolutionary Divergence of Sugar Phosphate Cyclases

Comparative Analysis of EEVS, DHQS, and DDGS Active Site Residues

EEVS, DHQS (3-dehydroquinate synthase; EC 4.2.3.4), and DDGS (desmethyl-4-deoxygadusol synthase; EC 4.2.3.153) belong to the SPC superfamily, sharing significant structural homology (e.g., N-terminal NAD⁺-binding domain, C-terminal metal-binding domain, dimeric quaternary structure) and a core catalytic mechanism involving NAD⁺-mediated oxidation, phosphate elimination, and aldol cyclization. However, key amino acid substitutions in their active sites dictate substrate specificity and product stereochemistry [1] [2] [7].

Table 2: Key Active Site Residue Differences Between SPC Enzymes

Position (DHQS ref.)DHQSaDHQSDOISEEVSEVSDDGSFunctional Implication
130RRRRRRConserved; likely substrate binding/positioning
146DDDDDDConserved; NAD⁺ binding
152KKKKKKConserved; catalytic?
162NNNNNNConserved; structural?
194EEEEEEConserved; metal binding
197K/RRKKKKVariant; potential role in substrate specificity (DAHP vs SH7P)
250KKKMKMEEVS/DDGS: Met vs Lys; influences substrate binding pocket shape near C2 position.
260EDEEEEVariant; potential catalytic role (aDHQS)
264R/GRGRRRVariant; DOIS distinct
268NNEDNAEEVS: Asp vs DDGS: Ala; critical for cyclization specificity/stereochemistry.
271HHHHHHConserved; metal binding
275HHHPHPEEVS/DDGS: Pro vs His; influences loop conformation near active site.
287HHHHHHConserved; metal binding
356KKKPRPEEVS/DDGS: Pro vs Lys/Arg; impacts NAD⁺ binding domain conformation.

Two motifs are particularly diagnostic:

  • First Conserved Motif: EEVS typically features MLEELxPNLxE, while DDGS has MLELExPNLHE. The Leu vs Glu distinction within the MLEEL/MLELE sequence (e.g., ShEEVS Leu267 vs AvDDGS Glu254) alters the hydrophobicity/charge in the substrate-binding pocket [2].
  • Second Conserved Motif: EEVS contains xxRxxDxGH, whereas DDGS has xxRxxAxGH. The presence of Asp (e.g., ShEEVS Asp281) in EEVS versus Ala (e.g., AvDDGS Ala268) in DDGS at the position corresponding to DHQS Asn268 is a major determinant of product outcome. Mutagenesis studies confirm that changing Asp281 in EEVS to Ala significantly impairs activity, highlighting its role in the cyclization step specific to 2-epi-5-epi-valiolone formation [2] [7].

Furthermore, structural comparisons reveal that a loop near the active site in EEVS adopts a distinct conformation compared to DHQS, primarily due to an Asp (DHQS) → Asn (EEVS) substitution. This alters the orientation of a critical arginine residue (Arg278 in ValA) involved in substrate binding or transition state stabilization [1] [4]. These subtle residue changes, accumulated through evolutionary divergence from a common SPC ancestor, enable the utilization of different sugar phosphate substrates (DAHP, SH7P, G6P) and direct the formation of distinct cyclic products.

Phylogenetic Distribution: Prokaryotic vs. Eukaryotic EEVS Homologs

Originally discovered in actinomycetes (e.g., Actinoplanes sp. SE 50/110 during acarbose studies), comprehensive genomic analyses have revealed that EEVS is widely distributed across both prokaryotic and eukaryotic domains, challenging the initial view of its restriction to certain bacteria [1] [2] [5].

  • Prokaryotes:
  • Actinobacteria: Abundant in Streptomyces (validamycin A, acarbose, cetoniacytone), Saccharopolyspora, Amycolatopsis, Actinoplanes (acarbose), and plant pathogens like Streptomyces acidiscabies and Rhodococcus fascians [1].
  • Proteobacteria: Found in nitrogen-fixing symbionts (Frankia alni, Burkholderia spp.), pathogens (Pseudomonas aeruginosa, Clostridium botulinum, Mycobacterium marinum), and myxobacteria [1] [2] [5].
  • Cyanobacteria: Present in some strains (e.g., Anabaena variabilis), often involved in related pathways or with unclear function [2] [5].
  • Eukaryotes:
  • Fungi: Extremely rare; confirmed only in the yeast Saitoella complicate, likely acquired via horizontal gene transfer from bacteria. Notably absent in most fungi [1].
  • Algae: Present in various lineages [1] [2].
  • Stramenopiles: Identified in genomic databases [5].
  • Animals (Vertebrates): Found in fish, amphibians, reptiles, and birds, but absent in mammals. Functionally linked to the biosynthesis of gadusol, a protective UV-absorbing compound (sunscreen) in fish eggs and tissues [1] [2] [6].

Table 3: Phylogenetic Distribution of EEVS Homologs

Domain/GroupRepresentative OrganismsConfirmed/Proposed RoleNotes
Prokaryotes
ActinomycetesStreptomyces hygroscopicus, Actinoplanes sp., Saccharopolyspora sp.Validamycin A, Acarbose, Salbostatin, Cetoniacytone, BE-40644 biosynthesisFirst identified sources; core aminocyclitol pathways
Pathogenic BacteriaStreptomyces acidiscabies, Rhodococcus fascians, Pseudomonas aeruginosa, C. botulinumUnknown; potential role in virulence/symbiosis factors?Found in genomes; biochemical role in pathogenicity unclear
Nitrogen-Fixing BacteriaFrankia alni, Burkholderia spp.Unknown; potential symbiosis factor?Plant root symbionts
CyanobacteriaAnabaena variabilis (some strains)Unknown; possible MAA precursor?Often clustered or co-occurring with other SPCs (DDGS)
MyxobacteriaVarious speciesUnknownDetected via genomic mining
Eukaryotes
FungiSaitoella complicateUnknownRare; likely horizontal gene transfer event
AlgaeVarious green/red algaeLikely sunscreen precursor (Gadusol/MAAs)
StramenopilesDiatoms, Brown algaeLikely sunscreen precursor (Gadusol/MAAs)
VertebratesFish (e.g., Danio rerio), Amphibians, Reptiles, BirdsGadusol biosynthesis (Sunscreen)Absent in mammals; enzyme confirmed in zebrafish [6]

This broad, patchy phylogenetic distribution suggests:

  • Ancient Origin: EEVS likely evolved early from a primordial SPC enzyme before the divergence of major bacterial lineages.
  • Horizontal Gene Transfer (HGT): Plays a significant role in dissemination, particularly explaining its presence in eukaryotes (e.g., vertebrates, algae, Saitoella) from bacterial sources. The vertebrate EEVS gene shows significantly slower evolutionary rates (decelerated amino acid substitution) compared to many prokaryotic homologs, consistent with integration into essential physiological pathways like sunscreens [2] [5].
  • Functional Plasticity: While its role in initiating C7N-aminocyclitol biosynthesis is prominent in actinomycetes, its involvement in gadusol production in vertebrates and potentially algae demonstrates adaptation to different metabolic contexts. The presence of EEVS genes in diverse pathogens and symbionts hints at potential, yet uncharacterized, roles in host-microbe interactions [1] [2] [5].

A significant challenge highlighted by genomic studies is the prevalent misannotation of EEVS and DDGS genes in databases. Many EEVS genes are incorrectly annotated as DHQS or hypothetical proteins, while the majority of DDGS genes are misannotated as EEVS, DHQS, or hypothetical proteins. This underscores the necessity of using conserved motif analysis (Section 1.2.1) and phylogenetic clustering for accurate functional prediction [2] [5].

Properties

Product Name

2-Epi-5-epi-valiolone

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexan-1-one

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5-,6+,7-/m1/s1

InChI Key

JCZFNXYQGNLHDQ-MVIOUDGNSA-N

Canonical SMILES

C1C(=O)C(C(C(C1(CO)O)O)O)O

Isomeric SMILES

C1C(=O)[C@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O

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